molecular formula C17H17NO3S2 B14114044 [(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate

[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate

Cat. No.: B14114044
M. Wt: 347.5 g/mol
InChI Key: AQSFAZQTBCMWPR-VLGSPTGOSA-N
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Description

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure that includes a benzothiopyran ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate typically involves multiple steps. The initial step often includes the formation of the benzothiopyran ring through a cyclization reaction. This is followed by the introduction of the amino group and the sulfonate group through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiopyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate can be used in the production of specialty chemicals and materials. Its properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate is unique due to its combination of a benzothiopyran ring and a sulfonate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b18-16-

InChI Key

AQSFAZQTBCMWPR-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCSC3=C2C=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C

Origin of Product

United States

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